molecular formula C8H7BrF2 B1411588 4,5-Difluoro-2-methylbenzyl bromide CAS No. 1803813-70-8

4,5-Difluoro-2-methylbenzyl bromide

Cat. No.: B1411588
CAS No.: 1803813-70-8
M. Wt: 221.04 g/mol
InChI Key: ZVYYXJSCXIAFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-methylbenzyl bromide is a fluorinated aromatic compound with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.04 g/mol. Structurally, it consists of a benzene ring substituted with a bromomethyl group (-CH₂Br) at position 1, a methyl group (-CH₃) at position 2, and fluorine atoms at positions 4 and 5 (Figure 1). This arrangement confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

The compound’s fluorine substituents enhance its electronegativity and metabolic stability, while the methyl group introduces steric hindrance, influencing its reactivity in nucleophilic substitution and coupling reactions.

Properties

CAS No.

1803813-70-8

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-(bromomethyl)-4,5-difluoro-2-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3

InChI Key

ZVYYXJSCXIAFGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CBr)F)F

Canonical SMILES

CC1=CC(=C(C=C1CBr)F)F

Origin of Product

United States

Scientific Research Applications

Drug Development

One of the primary applications of 4,5-Difluoro-2-methylbenzyl bromide lies in drug discovery and development. Its structure allows for modifications that can enhance biological activity. For instance:

  • NLRP3 Inhibitors : Recent studies have explored the use of this compound as a scaffold in the design of NLRP3 inhibitors, which are important in treating inflammatory diseases. The difluorinated analogs demonstrate significant potency against target proteins involved in inflammation pathways .

Case Study: Synthesis of NLRP3 Inhibitors

In a study focused on developing potent NLRP3 inhibitors, this compound was utilized as a key intermediate. The synthesis involved several steps, including:

  • Starting Material : Methyl 4-ethynylbenzoate.
  • Reagents : Utilization of difluorinated benzyl bromides to enhance inhibitory activity.
  • Outcome : The resulting compounds exhibited improved efficacy in inhibiting NLRP3 activation compared to non-fluorinated counterparts.

Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly in the development of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.

  • Fluorinated Polymers : Incorporating this compound into polymer matrices can improve properties such as hydrophobicity and mechanical strength.

Reactivity and Functionalization

The presence of both fluorine and bromine substituents allows for unique reactivity patterns that can be exploited in synthetic organic chemistry.

  • Halogenation Reactions : The compound can serve as a precursor for further halogenation or nucleophilic substitution reactions, enabling the synthesis of more complex molecules.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Medicinal ChemistryDrug development for inflammatory diseasesPotent NLRP3 inhibitors synthesized using the compound
Material ScienceDevelopment of fluorinated polymersEnhanced thermal stability and chemical resistance
Synthetic ApplicationsPrecursor for halogenation reactionsEnables synthesis of complex organic molecules

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
This compound C₈H₇BrF₂ 221.04 2-CH₃, 4,5-F, 1-CH₂Br ~3.5†
4-Fluorobenzyl bromide C₇H₆BrF 189.03 4-F, 1-CH₂Br 2.1–2.5‡
2-Chloro-4,5-difluorobenzyl bromide C₇H₄BrClF₂ 241.46 2-Cl, 4,5-F, 1-CH₂Br 3.51

*Predicted or estimated values. †Estimated based on structural similarity to 2-chloro-4,5-difluorobenzyl bromide . ‡Derived from analogous fluorinated benzyl bromides .

Research Findings and Implications

Fluorine’s Role in Reactivity : Fluorine atoms increase the compound’s electrophilicity, accelerating SN₂ reactions at the benzyl bromide site. However, steric hindrance from the methyl group can redirect reactivity to specific positions .

Metabolic Stability: Fluorinated analogues, including this compound, exhibit prolonged metabolic half-lives compared to non-fluorinated counterparts, a trait leveraged in anticancer and antiviral prodrugs .

Industrial Demand : The 4-fluorobenzyl bromide market is projected to grow at 6.2% CAGR (2024–2032), driven by demand for fluorinated polymers and OLED materials. Similar growth is anticipated for difluorinated derivatives .

Preparation Methods

Direct Bromination of Methyl-Substituted Aromatic Precursors

Method Overview:
A prevalent approach involves the bromination of methyl-substituted aromatic compounds, such as 2-methylbenzyl derivatives, under controlled conditions to selectively introduce bromine at the benzylic position. This method often employs elemental bromine in the presence of catalysts or specific reaction conditions to favor benzylic bromination over aromatic substitution.

Key Findings:

  • Light or UV irradiation can facilitate benzylic bromination, but this method is less practical industrially due to safety concerns and control issues.
  • Reactions conducted in inert solvents like chlorobenzene or dichlorobenzene at elevated temperatures (160–180°C) with bromine, under reflux, have been documented to yield benzylic bromides efficiently.
  • The ratio of reactants and temperature control is critical to prevent over-bromination or polybromination.

Research Data:

Parameter Conditions Outcome
Reagent Bromine 4–6 molar equivalents relative to substrate
Solvent Chlorobenzene or dichlorobenzene Reflux at 160–180°C
Time 2 hours High yield of benzylic bromide

Bromination Using N-Bromosuccinimide (NBS)

Method Overview:
NBS-mediated bromination is a common method for selective benzylic bromination, often under radical conditions with a radical initiator (e.g., AIBN) or light irradiation. However, industrial application is limited due to the need for specialized equipment and potential side reactions.

Key Findings:

  • NBS reacts with methyl groups attached to aromatic rings to produce benzyl bromides.
  • The process is typically carried out in halogenated aromatic solvents such as chlorobenzene.
  • The presence of alkali metal salts (e.g., sodium carbonate) enhances the efficiency of bromination, possibly by stabilizing intermediates or facilitating radical formation.

Research Data:

Parameter Conditions Outcome
Reagent NBS Selective benzylic bromination
Catalyst None or radical initiator Increased efficiency with radical initiator
Solvent Chlorobenzene Good yield of benzyl bromide derivatives

Aromatic Halogenation Followed by Functional Group Transformation

Method Overview:
An alternative route involves initial aromatic halogenation (fluorination or chlorination) followed by side-chain functionalization. For example, fluorination at specific positions can be achieved via electrophilic aromatic substitution, then subsequent side-chain bromination.

Key Findings:

  • Fluorination at the 4,5-positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • The methyl group at the 2-position can be selectively brominated using controlled conditions to produce the desired benzyl bromide.

Research Data:

Step Reagents Conditions Result
Fluorination Selectfluor Room temperature 4,5-Difluoro substitution
Side-chain bromination Bromine or NBS Elevated temperature 2-Methylbenzyl bromide

Summary of Preparation Data

Method Reagents Conditions Advantages Limitations
Direct thermal bromination Bromine 160–180°C, reflux Simple, scalable Over-bromination risk
NBS-mediated bromination NBS, radical initiator Chlorobenzene, room temp to reflux Selectivity, milder Requires radical initiator
Aromatic halogenation + side-chain functionalization Electrophilic fluorination, bromination Controlled temperature Precise substitution Multi-step process

Q & A

Q. What are the key synthetic routes for 4,5-difluoro-2-methylbenzyl bromide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via bromination of 4,5-difluoro-2-methyltoluene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) or via electrophilic substitution with bromine (Br₂) in the presence of Lewis acids. Purity optimization involves:

  • Column chromatography with hexane/ethyl acetate gradients to separate byproducts.
  • Recrystallization from non-polar solvents (e.g., hexane) to remove unreacted precursors.
  • Monitoring reaction progress by TLC (Rf ~0.5–0.7 in hexane:EtOAc 9:1) .

Q. How is the structure of this compound confirmed spectroscopically?

Methodological Answer:

  • ¹H NMR : Expect a singlet for the methyl group (~δ 2.3–2.5 ppm), a doublet for the benzyl bromide CH₂ (δ ~4.5–4.8 ppm, J = 8–10 Hz), and splitting patterns for aromatic protons influenced by fluorine coupling.
  • ¹⁹F NMR : Distinct signals for para- and meta-fluorine substituents (δ -110 to -120 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 250–252 (Br isotopic pattern) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : In airtight, light-resistant containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis or decomposition.
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with water (risk of HBr release).
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine groups activate the benzyl bromide for nucleophilic substitution (SN₂) or Suzuki-Miyaura coupling by polarizing the C-Br bond. However, the methyl group introduces steric hindrance, requiring optimized conditions:

  • Catalysts : Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
  • Solvents : DMF or THF at 60–80°C to enhance solubility.
  • Bases : K₂CO₃ or Cs₂CO₃ to neutralize HBr byproducts .

Q. What contradictions exist in literature regarding the compound’s stability under acidic/basic conditions?

Methodological Answer: Some studies report hydrolysis to 4,5-difluoro-2-methylbenzyl alcohol under aqueous basic conditions (pH >10), while others note stability in mild acids (pH 4–6). To resolve discrepancies:

  • Perform kinetic studies (HPLC monitoring) under varying pH.
  • Use DFT calculations to model transition states for hydrolysis pathways.
  • Compare with analogous compounds (e.g., 4-bromobenzyl bromide) .

Q. How is this compound utilized in the synthesis of bioactive molecules?

Methodological Answer: It serves as a precursor for:

  • Anticancer agents : Alkylation of thiol groups in enzyme inhibitors (e.g., proteasome inhibitors).
  • Fluorinated probes : Coupling with fluorescent tags for cellular imaging.
  • Pharmaceutical intermediates : Synthesis of difluorinated analogs via Pd-catalyzed cross-coupling .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., dibenzyl ethers) with DB-5 columns.
  • HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to separate polar impurities (e.g., benzyl alcohol).
  • ICP-MS : Quantify residual Br⁻ ions to assess decomposition .

Key Considerations for Experimental Design

  • Fluorine-specific effects : Use anhydrous conditions to prevent hydrolysis.
  • Steric hindrance : Pre-bulk catalysts (e.g., XPhos) improve coupling efficiency.
  • Thermal stability : Avoid prolonged heating above 80°C to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.